
3-bromo-4-oxo-3H-quinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-oxo-3H-quinoline-6-carboxylic acid is a quinoline derivative with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a bromine atom at the 3rd position, a keto group at the 4th position, and a carboxylic acid group at the 6th position on the quinoline ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-oxo-3H-quinoline-6-carboxylic acid typically involves the bromination of quinoline derivatives followed by oxidation and carboxylation reactions. One common method includes the bromination of 4-hydroxyquinoline using N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The resulting 3-bromo-4-hydroxyquinoline is then oxidized to form the keto group at the 4th position. Finally, the carboxylation of the 6th position is achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
化学反応の分析
Types of Reactions
3-Bromo-4-oxo-3H-quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form quinoline-4,6-dicarboxylic acid.
Reduction: The keto group can be reduced to form 3-bromo-4-hydroxyquinoline-6-carboxylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under mild conditions.
Major Products Formed
Oxidation: Quinoline-4,6-dicarboxylic acid.
Reduction: 3-Bromo-4-hydroxyquinoline-6-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-Bromo-4-oxo-3H-quinoline-6-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-bromo-4-oxo-3H-quinoline-6-carboxylic acid involves its interaction with various molecular targets. The bromine atom and keto group facilitate binding to enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group enhances solubility and bioavailability, allowing the compound to reach its targets effectively. The exact pathways and molecular targets depend on the specific application and derivative used .
類似化合物との比較
Similar Compounds
6-Bromoquinoline-3-carboxylic acid: Similar structure but with the bromine atom at the 6th position.
4-Hydroxy-2-quinolones: Differ in the position of the hydroxy and keto groups.
3-Bromoquinoline: Lacks the keto and carboxylic acid groups.
Uniqueness
3-Bromo-4-oxo-3H-quinoline-6-carboxylic acid is unique due to the combination of functional groups that allow for diverse chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C10H6BrNO3 |
|---|---|
分子量 |
268.06 g/mol |
IUPAC名 |
3-bromo-4-oxo-3H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-7-4-12-8-2-1-5(10(14)15)3-6(8)9(7)13/h1-4,7H,(H,14,15) |
InChIキー |
YWTJKISSLMXDPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


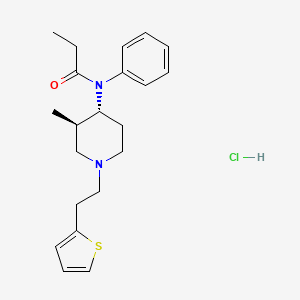
![tetrasodium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12351987.png)
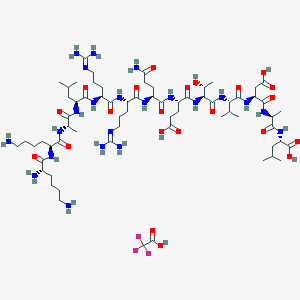


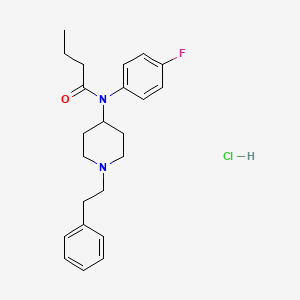
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(tetrazolidin-5-yl)phenyl]thiourea](/img/structure/B12352023.png)
![8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352025.png)
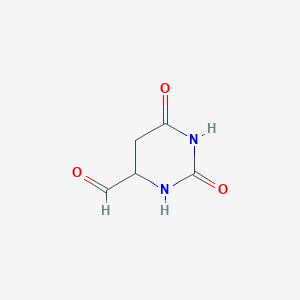

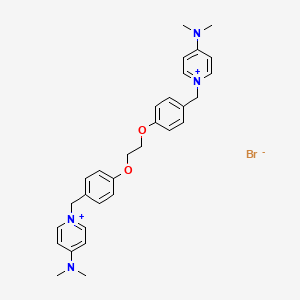

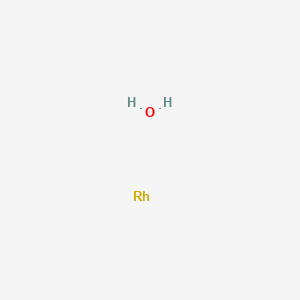
![N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide](/img/structure/B12352086.png)
